(R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
(R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
BW245C has potent platelet anti-aggregating actions following parenteral or oral administration which makes this hydantoin a potentially-useful anti-thrombotic prostaglandin analogue.
Brand Name:
Vulcanchem
CAS No.:
72814-32-5
VCID:
VC0522394
InChI:
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1
SMILES:
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Molecular Formula:
C19H32N2O5
Molecular Weight:
368.5 g/mol
(R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
CAS No.: 72814-32-5
Inhibitors
VCID: VC0522394
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 72814-32-5 |
---|---|
Product Name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid |
Molecular Formula | C19H32N2O5 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | 7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
Standard InChI | InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 |
Standard InChIKey | ZIDQIOZJEJFMOH-JKSUJKDBSA-N |
Isomeric SMILES | C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
SMILES | C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Canonical SMILES | C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Appearance | Solid powder |
Description | BW245C has potent platelet anti-aggregating actions following parenteral or oral administration which makes this hydantoin a potentially-useful anti-thrombotic prostaglandin analogue. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |
Reference | 1: Ahmad AS. PGD2 DP1 receptor stimulation following stroke ameliorates cerebral blood flow and outcomes. Neuroscience. 2014 Oct 24;279:260-8. doi: 10.1016/j.neuroscience.2014.08.050. Epub 2014 Sep 10. PubMed PMID: 25218962. 2: van den Brule S, Wallemme L, Uwambayinema F, Huaux F, Lison D. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoi c acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice. J Pharmacol Exp Ther. 2010 Nov;335(2):472-9. doi: 10.1124/jpet.110.169250. Epub 2010 Aug 18. PubMed PMID: 20719937. 3: Koch KA, Wessale JL, Moreland R, Reinhart GA, Cox BF. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat. Clin Exp Pharmacol Physiol. 2005 Nov;32(11):931-5. PubMed PMID: 16405449. 4: Al-Sinawi LA, Mekki QA, Hassan S, Hedges A, Burke C, Moody SG, O'Grady J. Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man. Prostaglandins. 1985 Jan;29(1):99-111. PubMed PMID: 3975430. 5: Whittle BJ, Moncada S, Mullane K, Vane JR. Platelet and cardiovascular activity of the hydantoin BW245C, a potent prostaglandin analogue. Prostaglandins. 1983 Feb;25(2):205-23. PubMed PMID: 6344147. 6: Nakajima M, Goh Y, Azuma I, Hayaishi O. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Graefes Arch Clin Exp Ophthalmol. 1991;229(5):411-3. PubMed PMID: 1937072. 7: Hamid S, Whittle BJ. Interaction of prostaglandin D2 with prostacyclin, carbacyclin and the hydantoin prostaglandin, BW245C, in guinea-pig platelets. Br J Pharmacol. 1985 May;85(1):285-90. PubMed PMID: 2992652; PubMed Central PMCID: PMC1916783. 8: Trist DG, Collins BA, Wood J, Kelly MG, Robertson AD. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. Br J Pharmacol. 1989 Feb;96(2):301-6. PubMed PMID: 2466517; PubMed Central PMCID: PMC1854363. 9: Barraclough P, Brockwell M, Caldwell AG, Demaine DA, Harris CJ, King WR, Stepney RJ, Wharton CJ, Whittle BJ. Synthesis and inhibitory activity on platelet aggregation of 13'-aza and other omega-chain modified BW245C analogues. Arch Pharm (Weinheim). 1994 May;327(5):307-17. PubMed PMID: 8010883. 10: Maruyama T, Ayabe S, Murata T, Hori M, Ozaki H. Relaxant effect of prostaglandin D(2)--receptor DP agonist on liver myofibroblast contraction. J Pharmacol Sci. 2011;116(2):197-203. Epub 2011 May 25. PubMed PMID: 21613754. 11: Kobayashi K, Tsubosaka Y, Hori M, Narumiya S, Ozaki H, Murata T. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway. Arterioscler Thromb Vasc Biol. 2013 Mar;33(3):565-71. doi: 10.1161/ATVBAHA.112.300993. Epub 2013 Jan 10. PubMed PMID: 23307871. 12: Fujita T, Soontrapa K, Ito Y, Iwaisako K, Moniaga CS, Asagiri M, Majima M, Narumiya S. Hepatic stellate cells relay inflammation signaling from sinusoids to parenchyma in mouse models of immune-mediated hepatitis. Hepatology. 2016 Apr;63(4):1325-39. doi: 10.1002/hep.28112. Epub 2015 Sep 30. PubMed PMID: 26248612. 13: Lydford SJ, McKechnie KC, Leff P. Interaction of BW A868C, a prostanoid DP-receptor antagonist, with two receptor subtypes in the rabbit isolated saphenous vein. Prostaglandins. 1996 Aug;52(2):125-39. Erratum in: Prostaglandins 1997 Jan;53(1):59-62. PubMed PMID: 8880898. 14: Ayabe S, Kida T, Hori M, Ozaki H, Murata T. Prostaglandin D2 inhibits collagen secretion from lung fibroblasts by activating the DP receptor. J Pharmacol Sci. 2013;121(4):312-7. Epub 2013 Mar 29. PubMed PMID: 23538675. 15: Ma J, Yang Q, Wei Y, Yang Y, Ji C, Hu X, Mai S, Kuang S, Tian X, Luo Y, Liang G, Yang J. Effect of the PGD2-DP signaling pathway on primary cultured rat hippocampal neuron injury caused by aluminum overload. Sci Rep. 2016 Apr 19;6:24646. doi: 10.1038/srep24646. PubMed PMID: 27089935; PubMed Central PMCID: PMC4835855. 16: Kobzar G, Mardla V, Samel N. Lactate is a possible mediator of the glucose effect on platelet inhibition. Platelets. 2014;25(4):239-45. doi: 10.3109/09537104.2013.816670. Epub 2013 Aug 2. PubMed PMID: 23909711. 17: Sharif NA, Crider JY. Intracellular signaling in human iridial fibroblasts and iridial melanocytes in response to prostaglandins, endothelin, isoproterenol, and other pharmacological agents. Curr Eye Res. 2011 Apr;36(4):310-20. doi: 10.3109/02713683.2010.542869. PubMed PMID: 21405953. 18: Hubertus K, Mischnik M, Timmer J, Herterich S, Mark R, Moulard M, Walter U, Geiger J. Reciprocal regulation of human platelet function by endogenous prostanoids and through multiple prostanoid receptors. Eur J Pharmacol. 2014 Oct 5;740:15-27. doi: 10.1016/j.ejphar.2014.06.030. Epub 2014 Jul 6. PubMed PMID: 25003953. 19: Liu YJ, Jackson DM, Blackham A. Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations. Eur J Pharmacol. 1996 May 15;303(3):187-92. PubMed PMID: 8813566. 20: Narumiya S, Toda N. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues. Br J Pharmacol. 1985 Jun;85(2):367-75. PubMed PMID: 2992661; PubMed Central PMCID: PMC1916609. |
PubChem Compound | 3080928 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume